molecular formula C14H27NO3 B14032942 Tert-butyl (9-oxononyl)carbamate CAS No. 133728-27-5

Tert-butyl (9-oxononyl)carbamate

Cat. No.: B14032942
CAS No.: 133728-27-5
M. Wt: 257.37 g/mol
InChI Key: ORHUSMLNPOLNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (9-oxononyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (9-oxononyl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the isocyanate derivative, which is then trapped to form the final carbamate product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (9-oxononyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of the carbamate group with the nucleophile.

Scientific Research Applications

Tert-butyl (9-oxononyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (9-oxononyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group stabilizes the amine, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the carbamate can be removed under mild conditions, releasing the free amine. This property is particularly useful in peptide synthesis and other complex organic syntheses .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Another carbamate used as a protecting group for amines.

    Carboxybenzyl carbamate: A carbamate with a benzyl group, used in similar applications.

    Fluorenylmethoxy carbamate: A carbamate that can be removed with an amine base.

Uniqueness

Tert-butyl (9-oxononyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly valuable in synthetic chemistry, where precise control over reaction conditions is essential .

Properties

CAS No.

133728-27-5

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl N-(9-oxononyl)carbamate

InChI

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-11-9-7-5-4-6-8-10-12-16/h12H,4-11H2,1-3H3,(H,15,17)

InChI Key

ORHUSMLNPOLNLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.